4-Chloropyridin-2,6-dicarbonsäure

Übersicht

Beschreibung

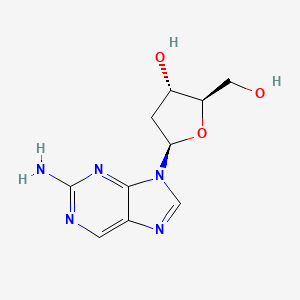

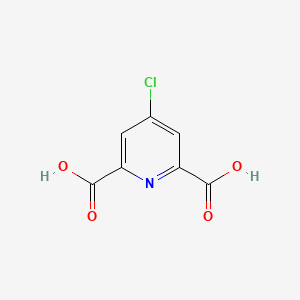

4-Chloropyridine-2,6-dicarboxylic acid is a useful research compound. Its molecular formula is C7H4ClNO4 and its molecular weight is 201.56 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Chloropyridine-2,6-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 194835. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloropyridine-2,6-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloropyridine-2,6-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Anwendung: Integriert mit immobilisierten Biomolekülen, dient Poly(PDC) als Biosensor. Seine elektroaktiven Eigenschaften ermöglichen die empfindliche Detektion von Analyten, was es in der medizinischen Diagnostik und Umweltüberwachung wertvoll macht .

- Anwendungen: Es trägt zur Produktion von Agrochemikalien, Pharmazeutika und Farbstoffen bei. Forscher verwenden es als Baustein, um komplexere Moleküle zu erzeugen .

- Strukturelle Einblicke: Diese Komplexe helfen, die Kristallfeldstabilisierung aufgrund unvollständiger d-Schalen zu untersuchen. Forscher untersuchen ihre Eigenschaften und Reaktivität .

- Anwendungen: Das Verständnis seiner Kristallstruktur hilft bei der Entwicklung neuer Materialien, wie z. B. Koordinations-Polymeren oder Metall-organischen Gerüsten (MOFs) .

- Anwendungen: Diese Studien tragen zur Entwicklung von Molekül-Erkennungssystemen, Medikamententrägern und selbstorganisierten Materialien bei .

Elektroanalyse und Biosensoren

Zwischenprodukte der organischen Synthese

Metallkomplexe und Koordinationschemie

Materialwissenschaften und Kristalltechnik

Supramolekulare Chemie

Berechnungschemie und Quantenmechanik

Wirkmechanismus

Target of Action

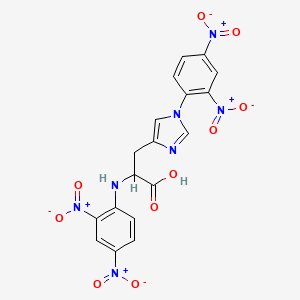

The primary targets of 4-Chloropyridine-2,6-dicarboxylic acid are ZnII and NiII complexes . The compound forms complexes with these ions, which are then used in various chemical reactions .

Mode of Action

4-Chloropyridine-2,6-dicarboxylic acid interacts with its targets by forming coordination polymers . These polymers have a variety of coordination environments, ranging from trigonal-bipyramidal to square-pyramidal geometries .

Biochemical Pathways

It is known that the compound plays a role in the stabilization of crystal fields . This can have downstream effects on the structural properties of the resulting complexes .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption . Its lipophilicity, as measured by Log Po/w, is 0.33 .

Result of Action

The molecular and cellular effects of 4-Chloropyridine-2,6-dicarboxylic acid’s action are largely dependent on the specific reaction in which it is involved. For example, in the synthesis of sinapaldehyde, the compound acts as a catalyst, leading to high activity and selectivity of the desired product .

Action Environment

The action, efficacy, and stability of 4-Chloropyridine-2,6-dicarboxylic acid can be influenced by various environmental factors. For instance, the compound’s solubility can affect its action. It is soluble in some organic solvents, such as alcohols and ketones . Additionally, its stability can be affected by storage conditions. It is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C .

Biochemische Analyse

Biochemical Properties

4-Chloropyridine-2,6-dicarboxylic acid is involved in several biochemical reactions. It interacts with enzymes such as pyridine-2,6-dicarboxylate decarboxylase, which catalyzes the decarboxylation of pyridine-2,6-dicarboxylates. This interaction is crucial for the compound’s role in metabolic pathways. Additionally, 4-Chloropyridine-2,6-dicarboxylic acid can form complexes with metal ions like zinc and nickel, which further influences its biochemical properties .

Cellular Effects

4-Chloropyridine-2,6-dicarboxylic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways and gene expression. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it impacts cellular metabolism by interacting with key metabolic enzymes, thereby altering metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of 4-Chloropyridine-2,6-dicarboxylic acid involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For example, the compound can inhibit pyridine-2,6-dicarboxylate decarboxylase, leading to an accumulation of pyridine-2,6-dicarboxylates. This inhibition can result in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloropyridine-2,6-dicarboxylic acid can change over time. The compound is relatively stable under inert gas conditions at low temperatures, but it can degrade over time when exposed to air and light. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Chloropyridine-2,6-dicarboxylic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic pathways, while at high doses, it can cause toxic or adverse effects. For instance, high doses of the compound have been associated with liver toxicity and other adverse effects in animal studies .

Metabolic Pathways

4-Chloropyridine-2,6-dicarboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as pyridine-2,6-dicarboxylate decarboxylase and other cofactors, influencing metabolic flux and metabolite levels. The compound can also affect the biosynthesis of other pyridine derivatives, thereby playing a crucial role in cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Chloropyridine-2,6-dicarboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound can be transported into the mitochondria, where it exerts its effects on cellular metabolism .

Subcellular Localization

The subcellular localization of 4-Chloropyridine-2,6-dicarboxylic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can accumulate in the mitochondria, where it influences mitochondrial function and energy production .

Eigenschaften

IUPAC Name |

4-chloropyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUMNONNHYADBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307730 | |

| Record name | 4-chloropyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4722-94-5 | |

| Record name | 4722-94-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloropyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2,6-pyridinedicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the synthetic route for 4-chloropyridine-2,6-dicarboxylic acid?

A1: 4-Chloropyridine-2,6-dicarboxylic acid can be synthesized through a multi-step process starting with ethyl oxalate. The process involves Claisen condensation, followed by ammonification and chlorination. [] This synthetic route has been optimized for improved yield and practicality for potential industrial production. []

Q2: How is the structure of 4-chloropyridine-2,6-dicarboxylic acid confirmed?

A2: The structure of 4-chloropyridine-2,6-dicarboxylic acid is confirmed using spectroscopic techniques. Infrared (IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) spectroscopy provide data that corroborate the expected molecular structure. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol](/img/structure/B1582210.png)